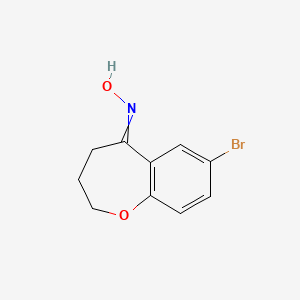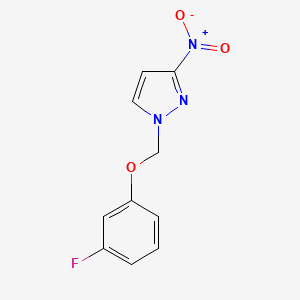
1-Phenyl-1-(pyrrolidin-1-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE: is an organic compound with the chemical formula C12H18N2.2ClH. It is a colorless to yellowish oily liquid with amine-like properties and a strong aroma. This compound is commonly used as a catalyst, ligand, and intermediate in organic synthesis. It serves as a raw material for the preparation of drugs, pesticides, dyes, rubber additives, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE can be synthesized by reacting phenyl ether with 1-pyrrolethylamine under appropriate conditions. The reaction temperature is usually maintained between 0 and 5 degrees Celsius, and the reaction time is relatively short .
Industrial Production Methods: In industrial settings, the production of ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are strictly followed to avoid any hazardous reactions during the production process .
Chemical Reactions Analysis
Types of Reactions: ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: Used as a catalyst and ligand in various organic synthesis reactions.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pesticides, dyes, and rubber additives
Mechanism of Action
The mechanism of action of ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- PHENYL-1-PYRROLIDINEETHANAMINE
- PHENYL-2-PYRROLIDINEETHANAMINE
- PHENYL-3-PYRROLIDINEETHANAMINE
Uniqueness: ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to act as a versatile intermediate in organic synthesis and its wide range of applications in various fields make it a valuable compound .
Properties
Molecular Formula |
C12H20Cl2N2 |
|---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
1-phenyl-1-pyrrolidin-1-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-12(13,14-9-5-6-10-14)11-7-3-2-4-8-11;;/h2-4,7-8H,5-6,9-10,13H2,1H3;2*1H |
InChI Key |
ULBVRWWKWPRKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(N)N2CCCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)
![3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11819148.png)




![[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride](/img/structure/B11819192.png)


![Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate](/img/structure/B11819201.png)


